N-Desacetyl Thiocolchicoside

Description

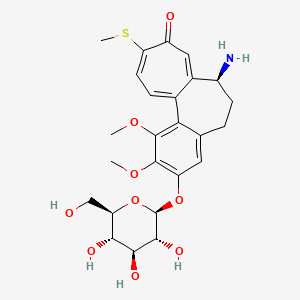

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-1,2-dimethoxy-10-methylsulfanyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO9S/c1-32-23-16(34-25-22(31)21(30)20(29)17(10-27)35-25)8-11-4-6-14(26)13-9-15(28)18(36-3)7-5-12(13)19(11)24(23)33-2/h5,7-9,14,17,20-22,25,27,29-31H,4,6,10,26H2,1-3H3/t14-,17+,20+,21-,22+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAWLKAFTABSNI-YWDFIMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Semisynthesis of N Desacetyl Thiocolchicoside and Its Analogs

Semisynthetic Routes from Thiocolchicoside (B1682803) and Colchicine (B1669291) Precursors

The most common pathway to N-desacetyl thiocolchicoside involves the chemical modification of its direct precursor, thiocolchicoside, or the related alkaloid, colchicine. google.com These processes are designed to selectively alter the substituent at the C-7 position of the benzo[a]heptalen core structure.

The foundational step in producing this compound is the removal of the acetyl group from the C-7 amino function of thiocolchicoside. This is typically accomplished through hydrolysis. One documented method involves hydrolyzing thiocolchicoside by heating it at reflux temperature with hydrochloric acid. google.com This process cleaves the amide bond, replacing the N-acetyl group (-NHCOCH₃) with a primary amine group (-NH₂), yielding N-deacetyl thiocolchicoside (also referred to as 3-O-demethylthiocolchicine). researchgate.net

Table 1: Chemical Deacetylation of Thiocolchicoside

| Precursor | Reagent | Key Transformation | Product |

|---|

Once the primary amine of this compound is exposed, it serves as a versatile point for introducing new functional groups. A significant derivative is N-desacetyl-N-formyl thiocolchicoside. biosynth.com The synthesis involves a two-step process: the deacetylation of thiocolchicoside followed by formylation.

The formylation step, which adds a formyl group (-CHO) to the C-7 nitrogen, requires careful control to ensure positional selectivity. The molecule contains multiple hydroxyl (-OH) groups on its glucose moiety that can also react with formylating agents. To achieve selective N-formylation, reaction conditions are optimized. For instance, using a slight excess of formic acid (1.2 to 2.0 equivalents) in a solvent like toluene or xylene with a Dean-Stark apparatus to remove water can lead to high yields of the desired N-formyl product.

Table 2: N-Formylation of this compound

| Reactant | Reagent | Key Transformation | Product |

|---|

Biotransformation and Microbial Conversion Approaches for Colchicinoids

Biotransformation offers a "green" alternative to traditional chemical synthesis, utilizing microorganisms or their enzymes to perform highly specific modifications on complex molecules like colchicinoids. nih.govresearchgate.net These biocatalytic methods operate under mild conditions and can achieve high selectivity, which is often difficult to attain through conventional chemistry. researchgate.net

Microbial and plant cell cultures have demonstrated significant potential for modifying colchicinoids. Specific bacterial strains have been identified for their ability to carry out glycosylation, a key step in the synthesis of compounds like thiocolchicoside from its aglycone precursor, thiocolchicine (B1684108).

Bacillus megaterium : Strains of this bacterium can efficiently and directly convert thiocolchicine into thiocolchicoside. nih.govresearchgate.net This process is also effective for converting the by-product 3-O-demethyl-thiocolchicine into the final thiocolchicoside product. nih.govresearchgate.net

Providencia vermicola : This gram-negative bacterium possesses trans-glycosylation capabilities, enabling it to convert thiocolchicine to thiocolchicoside. google.com

Centella asiatica : Cell suspension cultures of this plant have been used to convert thiocolchicine into its 2-O- and 3-O-monoglucosyl derivatives. researchgate.net

A patent also describes the use of Bacillus aryabhattai for the biotransformation of various colchicinoids, including N-desacetyl-N-formylthiocolchicine, into their 3-O-glycosylated forms. This indicates the presence of a glycosyltransferase enzyme capable of acting on the N-desacetyl-N-formyl precursor, opening the door for chemoenzymatic synthesis routes.

Table 3: Microbial Biotransformation of Colchicinoids

| Microorganism | Precursor | Product | Transformation |

|---|---|---|---|

| Bacillus megaterium | Thiocolchicine | Thiocolchicoside | 3-O-Glucosylation |

| Providencia vermicola | Thiocolchicine | Thiocolchicoside | 3-O-Glucosylation |

Enzymes are inherently chiral and thus excel at performing stereoselective modifications, creating specific three-dimensional molecular structures. nih.gov In the context of complex molecules, biocatalysts like enzymes from the P450 family can perform highly regio- and stereoselective hydroxylations. nih.gov While direct biocatalytic routes to this compound are not extensively detailed, the principles of biocatalysis are applicable. Evolved enzyme variants have demonstrated the ability to catalyze a diverse array of highly stereoselective reactions, such as cyclopropenation and C-H insertion, on complex substrates. nih.gov This high degree of selectivity is a significant advantage of biocatalytic approaches over conventional chemical methods for modifying intricate scaffolds like that of colchicinoids. nih.gov

Targeted Derivatization Strategies for Structural Probes

This compound, with its reactive primary amine, is an ideal starting point for targeted derivatization. This involves synthesizing a series of analogs by introducing different functional groups at the C-7 position to create structural probes. These probes can be used to investigate structure-activity relationships and interactions with biological targets.

One such strategy involves the synthesis of N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives. researchgate.net This is achieved by reacting N-deacetylthiocolchicine with various N-trifluoroacetylamino acids. researchgate.net The trifluoroacetyl protecting group can then be easily removed to yield the final N-deacetyl-N-aminoacylthiocolchicines. researchgate.net This approach allows for the systematic modification of the C-7 substituent, providing a library of compounds for further investigation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiocolchicoside |

| Colchicine |

| N-Desacetyl-N-formyl Thiocolchicoside |

| 3-O-demethyl-thiocolchicine |

| Thiocolchicine |

| N-desacetyl-N-formylthiocolchicine |

| N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine |

Molecular and Cellular Pharmacodynamics of N Desacetyl Thiocolchicoside

Ligand-Receptor Interactions and Functional Modulation

N-Desacetyl Thiocolchicoside (B1682803), a derivative of the natural glucoside colchicoside, exerts significant modulatory effects on key inhibitory neurotransmitter receptors within the central nervous system. Its interactions with Gamma-Aminobutyric Acid Type A (GABA-A) and glycine (B1666218) receptors are central to its pharmacological profile.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Antagonism and Binding Kinetics

N-Desacetyl Thiocolchicoside functions as a potent and competitive antagonist of GABA-A receptors. nih.govworldmedicine.uz This antagonism is a key molecular mechanism underlying some of its neurological effects. nih.govresearchgate.net Electrophysiological studies have demonstrated that it inhibits GABA-evoked chloride currents in a concentration-dependent manner. nih.govresearchgate.net The median inhibitory concentrations (IC50) for this effect are in the sub-micromolar to low micromolar range, indicating a high affinity for the receptor. nih.govnih.gov Specifically, studies on recombinant human GABA-A receptors have shown IC50 values between 0.13 to 0.2 µM for different subunit combinations (α1β1γ2L, α1β2γ2L, or α2β2γ2L). nih.govresearchgate.net

The antagonism is competitive in nature, meaning that this compound binds to the same site as the endogenous ligand GABA, thereby preventing its action. nih.govresearchgate.net This has been confirmed in studies where the compound was shown to inhibit the binding of GABA to rat cerebral cortical membranes. nih.govresearchgate.net Furthermore, it has been suggested that this compound may preferentially interact with a subtype of GABA-A receptors that have low-affinity binding sites for GABA. worldmedicine.uzselleckchem.com

| GABA-A Receptor Subtype | Median Inhibitory Concentration (IC50) |

|---|---|

| α1β1γ2L | ~0.13 µM |

| α1β2γ2L | ~0.2 µM |

| α2β2γ2L | ~0.15 µM |

Glycine Receptor Interaction Profiles

In addition to its effects on GABA-A receptors, this compound also interacts with strychnine-sensitive glycine receptors, which are another important class of inhibitory receptors, particularly in the spinal cord and brainstem. patsnap.comresearchgate.net However, its potency at glycine receptors is significantly lower than at GABA-A receptors. nih.govresearchgate.net

In Vitro Electrophysiological and Radioligand Binding Studies

In vitro electrophysiological and radioligand binding studies have been instrumental in characterizing the interactions of this compound with its receptor targets. Electrophysiological recordings from Xenopus oocytes expressing recombinant human GABA-A receptors have provided direct evidence of its inhibitory action on GABA-evoked currents. nih.govresearchgate.net These studies have established the concentration-dependent and competitive nature of the antagonism. nih.govresearchgate.net

Radioligand binding assays have further confirmed these findings by demonstrating the ability of this compound to displace the binding of radiolabeled GABA to its receptors in brain membranes. nih.govresearchgate.net These techniques have been crucial in quantifying the binding affinities and elucidating the competitive binding kinetics at GABA-A receptors.

Microtubule Dynamics and Tubulin Binding

Beyond its effects on neurotransmitter receptors, this compound also interacts with the microtubule cytoskeleton, a fundamental component of all eukaryotic cells. This interaction is mediated through its binding to tubulin, the protein subunit of microtubules.

Molecular Basis of Tubulin Interaction and Colchicine-Binding Site Affinity

This compound is a colchicine-site inhibitor, meaning it binds to the same site on β-tubulin as the classic antimitotic agent, colchicine (B1669291). nih.govsemanticscholar.org This binding site is located at the interface between the α- and β-tubulin subunits within the tubulin heterodimer. nih.gov The binding of compounds to this site interferes with the conformational changes in tubulin that are necessary for its assembly into microtubules. nih.govnih.gov

X-ray crystallography studies of tubulin in complex with colchicine-site ligands, such as N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), have provided detailed insights into the molecular interactions at this site. nih.govnih.gov These studies reveal that the binding of these ligands prevents the tubulin dimer from adopting the straight conformation required for incorporation into the microtubule lattice, thereby inhibiting polymerization. nih.gov

Effects on Microtubule Polymerization and Depolymerization In Vitro

As a colchicine-site inhibitor, this compound is expected to inhibit tubulin polymerization and disrupt microtubule dynamics. nih.govnih.gov The binding of ligands to the colchicine site substoichiometrically inhibits tubulin assembly and suppresses the dynamic instability of microtubules. semanticscholar.org This leads to a net depolymerization of microtubules at higher concentrations. nih.gov

The inhibition of tubulin polymerization disrupts various cellular processes that are dependent on a dynamic microtubule network, including cell division, intracellular transport, and maintenance of cell shape. nih.govberkeley.edu The disruption of the mitotic spindle during cell division is a hallmark of colchicine-site inhibitors and leads to an arrest of the cell cycle in the G2/M phase. nih.gov

| Target | Interaction | Functional Consequence |

|---|---|---|

| GABA-A Receptors | Competitive Antagonism | Inhibition of GABA-evoked chloride currents |

| Glycine Receptors | Inhibition | Inhibition of glycine-evoked currents (lower potency) |

| β-Tubulin (Colchicine-Binding Site) | Binding | Inhibition of microtubule polymerization |

Cellular Effects in Preclinical Mechanistic Models

Therefore, it is not possible to provide a detailed, evidence-based account of the molecular and cellular pharmacodynamics of this compound as per the specified subsections. The scientific community has largely concentrated on the pharmacological profile of Thiocolchicoside, and dedicated mechanistic studies on its N-desacetylated form are lacking.

Influence on Cell Proliferation and Viability in Cell Lines (mechanistic studies)

No specific studies detailing the influence of this compound on the proliferation and viability of cell lines were identified. Research on related compounds, such as N-deacetyl-N-aminoacylthiocolchicine derivatives, suggests that modifications at the N-acetyl position can influence antiproliferative activity, but direct evidence for this compound is absent.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, apoptosis pathways)

There is a lack of specific preclinical data from mechanistic models detailing how this compound modulates intracellular signaling pathways such as the NF-κB and apoptosis pathways. While the parent compound, Thiocolchicoside, has been shown to inhibit the NF-κB pathway and induce apoptosis in various cancer cell lines, it is not scientifically accurate to attribute these specific mechanisms to this compound without direct experimental evidence.

Advanced Analytical Methodologies for N Desacetyl Thiocolchicoside Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation, identification, and quantification of N-Desacetyl Thiocolchicoside (B1682803) from Thiocolchicoside and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of these analytical strategies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of stability-indicating HPLC methods are crucial for accurately quantifying N-Desacetyl Thiocolchicoside. These methods are designed to separate the analyte from its parent compound and any potential degradation products that may form under various stress conditions.

A key aspect of method development involves the optimization of chromatographic conditions to achieve adequate resolution and sensitivity. A typical reversed-phase HPLC method might employ a C18 column with a gradient elution system. For instance, a novel stability-indicating reverse phase liquid chromatographic method was developed for the estimation of related compounds in Thiocolchicoside for injection. This method utilized a Cosmicill Adore Ph column (150 x 3.9 mm, 3µm) with a gradient program involving three mobile phases: Mobile Phase A (20mM of octane-1-sulfonic acid sodium salt solution), Mobile Phase B (100% Acetonitrile), and Mobile Phase C (100% Tetrahydrofuran). The flow rate was maintained at 0.8 mL/min with UV detection at 360 nm.

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For N-Desacetyl-N-formyl Thiocolchicoside, one such validated method demonstrated a linear relationship between concentration and detector response, with a specific linearity equation and established LOD and LOQ values, proving the method's suitability for its intended purpose. nih.gov

Table 1: HPLC Method Validation Parameters for N-Desacetyl-N-formyl Thiocolchicoside nih.gov

| Parameter | Result |

| Linearity Equation | Y = 4626X + 319.8 |

| Limit of Detection (LOD) | 0.19 |

| Limit of Quantification (LOQ) | 0.58 |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the unambiguous identification and precise quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a high degree of sensitivity and selectivity, making it ideal for the analysis of impurities at trace levels. In an LC-MS/MS system, the analyte is first separated by the LC system and then introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate ions of the intact molecule.

The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound or in tandem mass spectrometry (MS/MS) mode to elicit structural information. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of the compound. The accurate mass measurement provided by high-resolution mass spectrometry further aids in confirming the elemental composition of this compound.

Application in Degradation Product Analysis and Impurity Profiling

LC-MS/MS is a powerful technique for the analysis of degradation products and the comprehensive profiling of impurities. Forced degradation studies, where the parent drug is subjected to stress conditions such as acid, base, oxidation, and photolysis, are conducted to understand the degradation pathways and to identify potential degradation products, including this compound.

In a forced degradation study of Thiocolchicoside, LC-MS was used to identify and characterize five degradation products. One of these was identified as N-deacetyl-3-O-demethylthiocochicine, a related deacetylated impurity. pharmaffiliates.com The mass fragmentation pathways of both the parent drug and its degradation products were established, providing a comprehensive degradation scheme. This information is critical for developing stability-indicating analytical methods and for setting appropriate specifications for impurities in the drug substance and product.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for the definitive structural elucidation of this compound and for studying its interactions with other molecules.

The structural confirmation of degradation products and impurities often relies on a combination of spectroscopic methods. In the context of Thiocolchicoside degradation studies, the structures of the resulting products were confirmed by a suite of analytical techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. This allows for the precise determination of the molecular structure, including the position of functional groups and the stereochemistry of the molecule. While specific NMR data for this compound is not widely published, its structural relationship to Thiocolchicoside suggests that NMR would be a key tool in its definitive identification and characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as hydroxyl groups, amide carbonyl groups, and aromatic rings. This information complements the data obtained from other analytical techniques to confirm the identity of the compound.

By employing these advanced analytical methodologies, researchers and pharmaceutical scientists can effectively separate, identify, quantify, and characterize this compound. This ensures a thorough understanding of the impurity profile of Thiocolchicoside, which is essential for maintaining the quality and safety of this important therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, a derivative of Thiocolchicoside, NMR is crucial for confirming its structural integrity and studying its interactions with biological targets at an atomic level. nih.gov

In structural elucidation, 1D NMR techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure following the removal of the acetyl group from the parent compound, Thiocolchicoside. nih.gov More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule, confirming the precise arrangement of its complex ring system and the glycosidic linkage. nih.gov

When studying interactions, NMR is particularly adept at identifying the binding site of a ligand on a target protein. mdpi.com Techniques like chemical shift perturbation (CSP) are used, where an isotope-labeled protein (e.g., ¹⁵N-labeled) is titrated with this compound. mdpi.com By monitoring the changes in the chemical shifts of the protein's signals in an ¹H-¹⁵N HSQC spectrum, the amino acid residues involved in the binding event can be identified. mdpi.com This approach allows for the mapping of the binding interface and provides insights into the conformation the ligand adopts when bound to its receptor. mdpi.com Such studies are fundamental in understanding the compound's mechanism of action, for example, its affinity for GABA and glycine (B1666218) receptors. nih.gov

Table 1: Application of NMR Techniques in this compound Research

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual atoms. | Confirms the removal of the acetyl group and verifies the primary structure. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes through-bond and through-space correlations between atoms. | Elucidates the complete molecular structure and relative stereochemistry. nih.gov |

| Chemical Shift Perturbation (CSP) | Identifies ligand binding sites on a target macromolecule. | Maps the interaction of this compound with receptors like GABA-A. mdpi.com |

| Saturation Transfer Difference (STD) | Identifies which parts of a ligand are in close proximity to a protein. | Determines the binding epitope of the compound when interacting with a receptor. |

UV-Vis and Fluorescence Spectroscopy for Binding Studies

UV-Visible and fluorescence spectroscopy are essential tools for investigating the binding interactions between small molecules and proteins, such as serum albumins, which are crucial for drug transport in the bloodstream. e3s-conferences.org These methods can be readily applied to study how this compound interacts with such proteins.

UV-Vis Spectroscopy UV-Vis absorption spectroscopy can reveal the formation of a complex between a compound and a protein. When this compound binds to a protein like bovine serum albumin (BSA), changes in the protein's absorption spectrum can occur. e3s-conferences.org For the parent compound Thiocolchicoside, interaction with BSA leads to a concentration-dependent increase in absorbance and a blue shift (hypsochromic shift) of the maximum absorption peak of BSA from 272 nm to 258 nm. e3s-conferences.org A new absorption peak also appears around 370 nm, which indicates the formation of a ground-state complex. e3s-conferences.org Similar spectral changes would be expected for this compound, providing evidence of binding and changes in the microenvironment of the protein's chromophores (e.g., tryptophan and tyrosine residues). e3s-conferences.org

Table 2: UV Absorption Data for Thiocolchicoside

| Method | λmax (nm) | Concentration Range (µg/mL) | Solvent |

|---|---|---|---|

| Zero Order Derivative derpharmachemica.com | 259.8 | 5-50 | Water |

| First Order Derivative researchgate.net | 251.8 | 1-14 | Methanol |

| Absorbance Correction ijpsdronline.com | 370 | 4-40 | Methanol |

Fluorescence Spectroscopy Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. Proteins like BSA have intrinsic fluorescence, primarily due to their tryptophan residues. When a ligand binds near these residues, it can cause a quenching (decrease) of the fluorescence intensity. e3s-conferences.org

In studies with Thiocolchicoside, it was observed to quench the intrinsic fluorescence of BSA through a combination of static and dynamic quenching mechanisms. e3s-conferences.org The binding constant (Kₐ) and the number of binding sites (n) can be determined using the Stern-Volmer equation. Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can also be calculated from experiments conducted at different temperatures. For Thiocolchicoside, these studies revealed that the binding to BSA is spontaneous (negative ΔG) and that van der Waals forces and hydrogen bonds are the primary forces stabilizing the complex. e3s-conferences.org This methodology is directly applicable to this compound to characterize its binding affinity and thermodynamic profile with transport proteins.

Table 3: Binding Parameters of Thiocolchicoside with Bovine Serum Albumin (BSA) from Fluorescence Quenching

| Temperature (K) | Binding Constant (Kₐ) (L·mol⁻¹) | Number of Binding Sites (n) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|---|

| 298 | 1.12 x 10⁴ | ≈ 1 | -23.08 | -13.01 | 33.79 |

| 311 | 0.89 x 10⁴ | ≈ 1 | -24.01 | -13.01 | 33.79 |

| 318 | 0.63 x 10⁴ | ≈ 1 | -24.96 | -13.01 | 33.79 |

Data derived from studies on the parent compound, Thiocolchicoside. e3s-conferences.org

Biotransformation and Degradation Pathways of N Desacetyl Thiocolchicoside

Enzymatic Biotransformation Processes (in non-human biological systems and in vitro)

The enzymatic biotransformation of N-Desacetyl Thiocolchicoside (B1682803) involves metabolic processes that can alter its structure. These transformations are often studied to understand the compound's fate in biological systems.

The formation of N-Desacetyl Thiocolchicoside inherently involves the N-deacetylation of its parent compound, Thiocolchicoside. This process is a key step in its biotransformation. While specific enzymes responsible for the deacetylation of Thiocolchicoside to this compound are not extensively documented in the available literature, this reaction is generally catalyzed by a class of enzymes known as amidases or deacetylases. These enzymes hydrolyze the amide bond, removing the acetyl group from the nitrogen atom at the C-7 position of the colchicine (B1669291) skeleton.

Conversely, the formylation of the resulting primary amine on this compound can lead to the formation of N-Desacetyl-N-formyl Thiocolchicoside. While this is often a chemical synthesis step, enzymatic formylation is also a possibility. Biocatalytic N-formylation of amines has been demonstrated using enzymes such as lipase (B570770) from Candida antarctica. This enzymatic approach could offer a selective method for formylating the primary amine of this compound.

This compound is recognized as a metabolite of Thiocolchicoside. Following oral administration of Thiocolchicoside in animal models such as rats, the parent compound undergoes metabolic transformations. One of the primary metabolites identified is 3-demethylthiocolchicine (B195318) (also referred to as SL59.0955 or M2). nih.govwikipedia.org This metabolite is formed through the deglycosylation of Thiocolchicoside. nih.gov The aglycone, 3-demethylthiocolchicine, can then be further metabolized, for instance, by glucuronidation to form SL18.0740 (M1), which has been shown to have pharmacological activity similar to Thiocolchicoside. nih.govrxreasoner.com

While deacetylation is a known metabolic pathway for some compounds, studies on the metabolism of Thiocolchicoside in rats have predominantly highlighted deglycosylation and subsequent glucuronidation. nih.govrxreasoner.com The formation of this compound as a major in vivo metabolite in these specific animal models is not as extensively detailed. However, the potential for its formation exists, as deacetylation reactions are common metabolic pathways for xenobiotics containing acetylated amine groups.

Chemical Degradation under Controlled Stress Conditions (e.g., hydrolytic, oxidative, photolytic stability)

Forced degradation studies, primarily conducted on the parent compound Thiocolchicoside, provide significant insights into the potential chemical stability of this compound under various stress conditions. These studies help to identify the likely degradation pathways and products.

Under hydrolytic conditions, particularly in acidic and basic environments, Thiocolchicoside has been shown to degrade. nih.gov In acidic hydrolysis, one of the degradation products identified is N-deacetyl-3-O-demethylthiocochicine, which results from the cleavage of both the acetyl group and the glycosidic bond. nih.govresearchgate.net This indicates that the amide bond susceptible to hydrolysis to form the deacetylated derivative.

Oxidative stress also leads to the degradation of Thiocolchicoside. nih.govphmethods.net The primary sites of oxidation are the methylthio group, which can be oxidized to a sulfoxide (B87167) and then to a sulfone. nih.gov

Thiocolchicoside has been found to be relatively stable under photolytic conditions when exposed to direct sunlight for extended periods. phmethods.net

The table below summarizes the key degradation products of Thiocolchicoside observed under various stress conditions, which provides a basis for understanding the potential degradation of this compound.

| Stress Condition | Key Degradation Products of Thiocolchicoside | Implication for this compound Stability |

| Acidic Hydrolysis | 3-O-demethylthiocolchicine, N-deacetyl-3-O-demethylthiocochicine nih.govresearchgate.net | Susceptible to hydrolysis of the glycosidic bond and potentially other acid-labile groups. |

| Basic Hydrolysis | Degradation observed nih.gov | Likely unstable in basic conditions, with potential for hydrolysis of the glycosidic bond and other base-labile functionalities. |

| Oxidative Stress | N-[1,2-dimethoxy-10-methylsulphoxide-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide (Sulfoxide derivative), N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide (Sulfone derivative) nih.gov | The methylthio group is a likely site of oxidation. |

| Photolytic Stress | Stable phmethods.net | Expected to have a degree of stability upon exposure to light. |

| Dry Heat | Stable phmethods.net | Likely stable under dry heat conditions. |

Emerging Research Avenues for N Desacetyl Thiocolchicoside

Elucidation of Novel Molecular and Cellular Targets

While the parent compound, Thiocolchicoside (B1682803), is recognized for its interaction with γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors, the specific molecular and cellular targets of N-Desacetyl Thiocolchicoside are still an area of active investigation. nih.govnih.gov The removal of the acetyl group at the C-7 position exposes a primary amine, which could significantly alter its binding affinity and selectivity for various biological macromolecules.

Current research directions are focused on leveraging the known activities of the colchicinoid family to identify novel targets for this compound. A key area of exploration is its potential interaction with different subtypes of GABA-A receptors. nih.govresearchgate.net Comparative studies with Thiocolchicoside could reveal unique binding profiles and functional effects, potentially leading to the development of more selective therapeutic agents.

Furthermore, the well-documented anticancer and anti-inflammatory effects of Thiocolchicoside, mediated through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, provide a compelling rationale for investigating similar activities in this compound. nih.govnih.govresearchgate.net Research is aimed at determining if this compound can also modulate this critical pathway and affect the expression of gene products associated with cell survival and proliferation, such as Bcl-2 and various caspases. nih.gov

Another significant focus is the interaction of colchicinoids with tubulin, the protein subunit of microtubules. nih.gov The parent compound of this family, colchicine (B1669291), is a known tubulin polymerization inhibitor. nih.gov Future studies will likely explore whether this compound retains this antimitotic activity and how the modification at the C-7 position influences its interaction with the colchicine binding site on β-tubulin. nih.govnih.gov

Table 1: Potential Molecular Targets for this compound

Advancements in Stereoselective Synthetic and Biosynthetic Methodologies

The synthesis of this compound with precise control over its stereochemistry is crucial for its pharmacological evaluation and potential therapeutic applications. The molecule possesses a specific stereocenter at the C-7 position, which is in the (S) configuration, a feature that is critical for its biological activity.

Chemical Synthesis: The primary chemical route to this compound involves the hydrolysis of the amide bond in Thiocolchicoside. This deacetylation can be achieved through acid- or base-catalyzed methods, which, while effective, can sometimes require harsh reaction conditions.

Biosynthetic and Chemoenzymatic Methodologies: To overcome the challenges of traditional chemical synthesis, researchers are increasingly turning to biocatalytic and chemoenzymatic approaches. These methods offer high selectivity and operate under milder conditions.

Enzymatic Deacetylation: The use of enzymes such as amidases or deacetylases presents a promising green alternative for the selective removal of the acetyl group from Thiocolchicoside. These enzymes can offer high stereoselectivity, ensuring the integrity of the C-7 chiral center.

Microbial Biotransformation: Several microorganisms have been identified for their ability to modify colchicinoids. Strains of Providencia vermicola, Bacillus megaterium, and Bacillus aryabhattai have been shown to glycosylate various colchicinoid compounds, including N-deacetylthiocolchicine. google.comquickcompany.inresearchgate.net This highlights the potential for using microbial cultures to perform specific transformations on the colchicinoid scaffold. Cell suspension cultures of Centella asiatica have also demonstrated the ability to glucosylate thiocolchicine (B1684108).

Table 2: Comparison of Synthetic Methodologies for this compound

Development as a Chemical Biology Tool for Mechanistic Investigations

This compound is emerging as a valuable chemical biology tool for dissecting the structure-activity relationships (SAR) of the colchicinoid family of compounds. nih.govresearchgate.net By comparing the biological effects of this compound with its parent compound, Thiocolchicoside, and other derivatives, researchers can gain insights into the functional role of the N-acetyl group at the C-7 position.

This comparative approach allows for the mapping of the pharmacophore of colchicinoids, identifying the key chemical features required for interaction with specific biological targets. For instance, studies comparing the binding of this compound and Thiocolchicoside to GABA-A and glycine receptors can elucidate the contribution of the acetyl moiety to receptor affinity and selectivity.

Furthermore, this compound can be used as a chemical probe to investigate the downstream cellular effects of receptor binding or enzyme inhibition. By observing the cellular responses to this compound, such as changes in signaling pathways or effects on cell proliferation, researchers can better understand the mechanisms of action of this class of compounds. This knowledge is instrumental in the rational design of new colchicinoid derivatives with improved therapeutic profiles.

The development of a series of amine analogs of thiocolchicine, derived from this compound through reductive amination, has shown that modifications at this position can lead to compounds with potent antiproliferative activity, even in drug-resistant cell lines.

Q & A

Q. What is the molecular mechanism of N-Desacetyl Thiocolchicoside in modulating GABA and glycine receptors?

this compound acts as a competitive antagonist at GABAA and glycine receptors, with higher selectivity for spinal strychnine-sensitive glycine receptors. Its muscle relaxant properties are attributed to this dual antagonism, which reduces neuronal excitability in motor pathways. Methodologically, receptor affinity can be assessed via radioligand binding assays using spinal cord homogenates, while functional inhibition is tested in electrophysiological models (e.g., patch-clamp studies on transfected HEK293 cells expressing receptor subtypes) .

Basic Research Question

Q. How can researchers ensure stability and reproducibility in analytical methods for this compound quantification?

A quality-by-design (QbD) approach using high-performance thin-layer chromatography (HPTLC) is recommended. Critical variables (e.g., mobile phase composition, saturation time) are optimized via factorial design and response surface methodology. Validation parameters (linearity, LOD/LOQ, precision) should adhere to ICH Q2(R1) guidelines. For example, stability studies under acidic/alkaline conditions require degradation product characterization via IR, NMR, and mass spectrometry .

Advanced Research Question

Q. How does this compound inhibit RANKL-induced osteoclastogenesis, and what are the implications for bone metabolism research?

this compound suppresses osteoclast formation by blocking RANKL-induced NF-κB activation. Key steps include inhibition of IκBα phosphorylation/degradation and IKK complex activation. Researchers can model this using RAW 264.7 cells treated with RANKL (50–100 ng/mL) and thiocolchicoside (25–100 µM). TRAP staining and qPCR for osteoclast markers (e.g., CTSK, MMP9) validate differentiation inhibition. This pathway suggests therapeutic potential in osteoporosis or metastatic bone disease .

Advanced Research Question

Q. What are the methodological challenges in formulating this compound nanogels for enhanced drug delivery?

Chitosan-based nanogels require optimization of polymer-drug ratios (e.g., 0.5 g lauric acid + 50 mg thiocolchicoside in 10 mL chitosan solution). Cytotoxicity and wound-healing efficacy are tested via MTT assays and scratch tests on human gingival fibroblasts. Key parameters include zeta potential (>+30 mV for stability) and drug-loading efficiency (HPLC validation). Challenges include maintaining pH-dependent solubility and avoiding aggregation during lyophilization .

Advanced Research Question

Q. How can researchers reconcile the convulsant activity of this compound with its therapeutic use as a muscle relaxant?

While the drug’s GABAA antagonism may trigger seizures in susceptible models, its therapeutic window depends on dose and receptor subtype specificity. Preclinical safety studies should include maximal electroshock (MES) tests in rodents and EEG monitoring. In vitro models (e.g., hippocampal slices) can identify thresholds for pro-convulsant effects. Contradictions in data may arise from interspecies differences in receptor expression .

Basic Research Question

Q. What are the pharmacokinetic considerations for this compound in animal studies?

After intramuscular administration in rodents, Cmax occurs at 30 minutes (175 ng/mL for 8 mg dose), with a volume of distribution of ~42.7 L. The active metabolite SL18.0740 (Cmax: 11.7 ng/mL) is quantified via LC-MS/MS. Researchers must account for rapid hepatic glucuronidation and renal clearance when designing repeated-dose protocols .

Advanced Research Question

Q. What experimental models are appropriate for assessing aneuploidy risks associated with this compound?

In vitro micronucleus assays (e.g., human lymphocytes) or mouse oocyte maturation studies are used to detect chromosome segregation errors. Dose ranges (1–50 µM) should align with therapeutic plasma levels. Confocal microscopy with centromere-specific probes (e.g., CREST staining) quantifies aneuploidy rates, while RNA-seq identifies dysregulated mitotic regulators .

Advanced Research Question

Q. How should researchers design cytotoxicity assays to evaluate this compound in cancer models?

Use concentration gradients (0–100 µM) in cell lines (e.g., colon cancer HCT-116) with 24–72 hr exposure. Viability is assessed via trypan blue exclusion or Annexin V/PI flow cytometry. Mitochondrial stress (Seahorse analysis) and ROS assays (DCFH-DA probes) clarify mechanisms. Note that apoptosis induction may mask anti-proliferative effects at high doses .

Advanced Research Question

Q. How do discrepancies in reported receptor affinities of this compound impact experimental design?

Variations in receptor subtype expression (e.g., cortical vs. spinal GABAA receptors) may explain conflicting affinity data. Researchers should standardize models by using isoform-specific transfected cells (e.g., α1β2γ2 GABAA receptors) and compare IC50 values across studies. Radioligand displacement assays with [<sup>3</sup>H]muscimol or [<sup>3</sup>H]strychnine improve specificity .

Methodological Research Question

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., log-dose vs. response) with Hill slope adjustments is standard. For osteoclastogenesis data, two-way ANOVA (treatment × time) with Tukey’s post hoc test identifies significant inhibition thresholds. Bayesian hierarchical models account for batch effects in multi-lab reproducibility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.